2,6-Dichloro-4-trifluoromethylphenylazide
Overview
Description
2,6-Dichloro-4-trifluoromethylphenylazide is an organic compound characterized by the presence of azide, dichloro, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-trifluoromethylphenylazide typically involves the azidation of 2,6-dichloro-4-trifluoromethylphenylamine. This can be achieved through the reaction of the amine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation, followed by azidation under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-trifluoromethylphenylazide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
2,6-Dichloro-4-trifluoromethylphenylazide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-trifluoromethylphenylazide primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
- 2,6-Dichloro-4-trifluoromethylpyridine
- 2,6-Dichloro-4-trifluoromethylphenylamine
Comparison: 2,6-Dichloro-4-trifluoromethylphenylazide is unique due to the presence of the azide group, which imparts distinct reactivity compared to its analogs. While 2,6-Dichloro-4-trifluoromethylpyridine and 2,6-Dichloro-4-trifluoromethylphenylamine are valuable in their own right, the azide derivative offers additional versatility in synthetic applications, particularly in cycloaddition and bioconjugation reactions.
Properties
IUPAC Name |
2-azido-1,3-dichloro-5-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3N3/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-15-13/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKFDWQNPJJVFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599825 | |
Record name | 2-Azido-1,3-dichloro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133152-04-2 | |
Record name | 2-Azido-1,3-dichloro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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